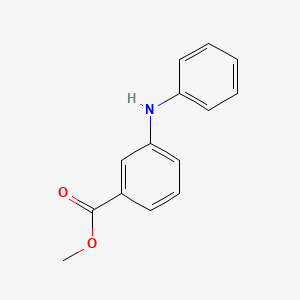
methyl 3-(phenylamino)benzoate
Overview
Description
Methyl 3-(phenylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group substituted with a phenylamino group at the 3-position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
Oxidation
The phenylamino group undergoes oxidation to form nitro or nitroso derivatives.
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or neutral environments.
-
Product : Methyl 3-nitro-4-(phenylamino)benzoate (C₁₄H₁₂N₂O₄) .
Reduction
The ester or amino group may be reduced using agents like sodium borohydride (NaBH₄), though specific applications require optimization.
Substitution
Electrophilic substitution reactions occur at the aromatic ring:
-
Nitration : Nitric acid (HNO₃) under acidic conditions.
-
Sulfonation : Sulfuric acid (H₂SO₄).
-
Halogenation : Bromine (Br₂) or chlorine (Cl₂).
Reaction Reagents and Conditions
Research Findings
The compound’s reactivity has been studied extensively:
-
Versatility in Coupling Reactions : The palladium-catalyzed method enables efficient coupling with primary amines, validated by NMR and chromatographic analysis .
-
Oxidation Pathways : Quantum chemical studies suggest thermodynamic control in oxidation product formation, influencing reaction outcomes .
-
Industrial Scalability : Continuous flow reactors and optimized catalyst systems improve yield and consistency in large-scale production .
This compound’s chemical reactivity, combined with its synthetic accessibility, positions it as a critical intermediate in organic chemistry and applied sciences.
Scientific Research Applications
Methyl 3-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(phenylamino)benzoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active phenylamino moiety, which may interact with enzymes or receptors in biological systems. The specific pathways involved depend on the context of its application, such as enzymatic inhibition or receptor binding.
Comparison with Similar Compounds
Methyl benzoate: Lacks the phenylamino group, making it less reactive in certain substitution reactions.
Phenyl benzoate: Contains a phenyl group instead of a phenylamino group, altering its reactivity and applications.
Methyl 4-(phenylamino)benzoate: Similar structure but with the phenylamino group at the 4-position, affecting its chemical behavior.
Uniqueness: Methyl 3-(phenylamino)benzoate is unique due to the specific positioning of the phenylamino group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
UBMOIGCDINOTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













